molecular formula C28H39ClN2O4 B13778708 9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride CAS No. 74220-03-4

9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride

Cat. No.: B13778708
CAS No.: 74220-03-4
M. Wt: 503.1 g/mol
InChI Key: WCVMWVZJLWCFIC-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound "9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride" is a derivative of 9,10-anthracenedicarboxylic acid (H₂ADC), where the carboxylic acid groups are esterified with 2-(diethylamino)ethanol and subsequently protonated as a hydrochloride salt. The synthesis likely involves esterification of H₂ADC with 2-(diethylamino)ethanol under acidic conditions, followed by hydrochloride salt formation .

Properties

CAS No.

74220-03-4

Molecular Formula

C28H39ClN2O4

Molecular Weight

503.1 g/mol

IUPAC Name

2-[10-[2-(diethylamino)ethoxycarbonyl]-9,10-dihydroanthracene-9-carbonyl]oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C28H38N2O4.ClH/c1-5-29(6-2)17-19-33-27(31)25-21-13-9-11-15-23(21)26(24-16-12-10-14-22(24)25)28(32)34-20-18-30(7-3)8-4;/h9-16,25-26H,5-8,17-20H2,1-4H3;1H

InChI Key

WCVMWVZJLWCFIC-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2C(C3=CC=CC=C13)C(=O)OCCN(CC)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Oxidation of Anthracene to 9,10-Dihydroxyanthracene Derivatives

A key step is the oxidation of anthracene to 9,10-dihydroxyanthracene carboxylate esters or their derivatives. Traditional oxidants such as dichromate or nitric acid have been used but are environmentally problematic due to complex waste treatment.

More recent methods employ catalytic oxidation in a carboxylic acid medium using organic metal salts and activating agents under oxygen and light exposure at moderate temperatures (around 40 °C or higher). This leads to the formation of peroxyacids in situ, which oxidize anthracene to 9,10-dihydroxyanthracene carboxylic acid esters with good yields.

  • Typical carboxylic acid media include acetic acid, formic acid, propionic acid, and their mixtures.
  • Reaction times vary from 3 to 24 hours depending on conditions.
  • The reaction mixture yields precipitates such as 9-acetoxy-10-hydroxyanthracene, which can be isolated by filtration or centrifugation.

Reduction to 9,10-Dihydroanthracenedicarboxylic Acid

9,10-Dihydroxyanthracene is unstable and tends to oxidize rapidly to anthraquinone. Therefore, it is often prepared indirectly by reducing anthraquinone using suitable reducing agents.

This reduction step is crucial to obtain the 9,10-dihydro form necessary for subsequent esterification.

Esterification with 2-(Diethylamino)ethanol

The carboxylic acid groups at the 9 and 10 positions are esterified with 2-(diethylamino)ethanol to form bis(2-(diethylamino)ethyl) esters. This step typically involves:

  • Activation of the carboxylic acid groups, often by converting to acid chlorides or using coupling agents.
  • Reaction with 2-(diethylamino)ethanol under controlled temperature and solvent conditions.
  • Purification to isolate the esterified product.

The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas, yielding the hydrochloride form of the compound.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome/Notes
1 Oxidation of anthracene to 9,10-dihydroxyanthracene carboxylate esters Anthracene, organic metal salt catalyst, oxygen, light, carboxylic acid medium (e.g., acetic acid), 40–60 °C, 3–24 h Formation of 9,10-dihydroxyanthracene esters; precipitate isolation
2 Reduction of anthraquinone to 9,10-dihydroanthracene Reducing agent (e.g., hydrogen with catalyst) Conversion to 9,10-dihydro form, avoiding oxidation
3 Esterification of carboxyl groups with 2-(diethylamino)ethanol Activated acid derivatives or coupling agents, 2-(diethylamino)ethanol, solvent, controlled temperature Formation of bis(2-(diethylamino)ethyl) ester
4 Formation of hydrochloride salt Treatment with HCl or HCl gas Final hydrochloride salt of the compound

Research Outcomes and Analytical Data

  • The oxidation step yields approximately 70–72% of 9-acetoxy-10-hydroxyanthracene as a key intermediate under optimized conditions.
  • Purity of anthraquinone byproduct can exceed 99.2% after recrystallization from carboxylic acid media.
  • The final compound exhibits characteristic spectroscopic features consistent with its structure, including UV-Vis absorbance due to conjugated aromatic systems and specific NMR signals confirming esterification and the diethylaminoethyl groups.
  • The molecular weight and formula are confirmed by mass spectrometry and elemental analysis.

Chemical Reactions Analysis

Ester Hydrolysis

The bis(2-(diethylamino)ethyl) ester groups undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid.

Reaction Conditions Reagents Products Mechanism
Acidic HydrolysisHCl/H₂O9,10-Dihydroanthracene-9,10-dicarboxylic acid + 2-(diethylamino)ethanolProtonation of ester carbonyl followed by nucleophilic attack by water.
Basic HydrolysisNaOH/H₂ODisodium salt of dicarboxylic acid + 2-(diethylamino)ethanolSaponification via hydroxide ion attack on the ester carbonyl.
  • Key Insight : The hydrochloride counterion may accelerate acidic hydrolysis by stabilizing intermediates .

Amine Functionalization

The tertiary amine groups participate in alkylation and quaternization reactions, altering solubility and ionic properties.

Reaction Type Reagents Products Application
Quaternization Methyl iodide (CH₃I)Quaternary ammonium saltEnhances water solubility for biomedical applications .
Coordination Transition metals (e.g., Cu²⁺)Metal-ligand complexesPotential use in catalytic systems or sensors.
  • Mechanism : SN2 alkylation at nitrogen centers or Lewis acid-base interactions with metals.

Anthracene Core Reactivity

The dihydroanthracene system undergoes redox and cycloaddition reactions:

Oxidation

Oxidizing Agent Conditions Product
KMnO₄Acidic (H₂SO₄)Anthraquinone derivative
O₂ (Catalytic)UV lightEndoperoxide (via singlet oxygen trapping)
  • Mechanism : Electron transfer from the anthracene π-system to oxidizing agents, forming radical intermediates.

Diels-Alder Reaction

Dienophile Conditions Product
Maleic anhydrideReflux in tolueneBridged bicyclic adduct
  • Application : Synthesis of fused polycyclic structures for optoelectronic materials.

Photochemical Reactions

The anthracene moiety exhibits photoluminescence and undergoes UV-induced dimerization:

Reaction Conditions Outcome
[4+4] PhotodimerizationUV light (λ = 365 nm)Head-to-tail cycloadduct
Singlet Oxygen GenerationPhotosensitization¹O₂ production (quantified via fluorescence quenching)
  • Mechanism : Excited-state anthracene transfers energy to molecular oxygen, generating reactive oxygen species.

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions:

Anion Source Conditions Product
AgNO₃Methanol, RTNitrate salt
NaPF₆AcetonitrileHexafluorophosphate salt
  • Utility : Tailoring physicochemical properties for specific formulations .

Comparative Reactivity Table

Functional Group Reaction Rate (Relative) Key Influencers
EsterHydrolysisFast (basic > acidic)Steric hindrance from diethylamino groups
Tertiary AmineAlkylationModerateSolvent polarity
Anthracene CoreOxidationSlowElectron-withdrawing effects of esters

Scientific Research Applications

Materials Science

9,10-Anthracenedicarboxylic acid derivatives are utilized in the development of advanced materials due to their extensive conjugated π-systems. These compounds exhibit significant photophysical properties that make them suitable for:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light upon excitation is harnessed in OLED technology, enhancing efficiency and color purity.
  • Solar Cells : Its properties contribute to the efficiency of organic photovoltaic devices by improving charge transport and light absorption.

Medicinal Chemistry

Research indicates potential applications in drug development:

  • Anticancer Agents : Studies have shown that anthracene derivatives can inhibit the growth of cancer cells through various mechanisms including the induction of apoptosis.
  • Antimicrobial Activity : The compound exhibits inhibitory effects on certain bacterial strains, suggesting its potential as an antimicrobial agent.

Environmental Applications

The compound is also being explored for its role in environmental remediation:

  • Pollutant Degradation : Its derivatives can be used to degrade hazardous organic pollutants in wastewater through photocatalytic processes.
  • Sulfide Production Inhibition : As noted in patent literature, anthraquinones derived from this compound can inhibit sulfide production from sulfate-reducing bacteria, which is significant in managing odors and toxicity in wastewater treatment facilities .

Case Study 1: Organic Photovoltaics

A study published in Inorganic Chemistry demonstrated that incorporating 9,10-anthracenedicarboxylic acid into organic photovoltaic cells improved their efficiency by enhancing charge carrier mobility. The device exhibited a power conversion efficiency of over 10%, showcasing the compound's effectiveness in energy applications .

Case Study 2: Anticancer Activity

In a research article focusing on the anticancer properties of anthracene derivatives, it was found that compounds similar to 9,10-anthracenedicarboxylic acid showed significant cytotoxicity against various cancer cell lines. The study highlighted the mechanism involving DNA intercalation and reactive oxygen species generation as key factors in their anticancer activity .

Data Tables

Application AreaSpecific Use CaseKey Findings
Materials ScienceOLEDsEnhanced light emission and efficiency
Solar CellsImproved charge transport
Medicinal ChemistryAnticancer AgentsInduction of apoptosis in cancer cells
Antimicrobial ActivityInhibition of bacterial growth
Environmental SciencePollutant DegradationEffective degradation of organic pollutants
Sulfide Production InhibitionReduced H₂S production in wastewater

Mechanism of Action

The mechanism of action of 9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride largely depends on its application:

    Fluorescent Materials: The compound absorbs light and re-emits it at a different wavelength due to its conjugated π-system.

    Drug Delivery: The ester groups can be hydrolyzed in the body to release the active drug molecules at the target site.

    Catalysis: As a ligand, it can coordinate with metal centers, altering their electronic properties and facilitating catalytic cycles.

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : Estimated at ~550–600 g/mol (based on H₂ADC’s MW of 266.25 g/mol and substituent additions).
  • Solubility: Enhanced water solubility due to the hydrophilic 2-(diethylamino)ethyl groups and hydrochloride counterion.
  • Fluorescence: Anthracene derivatives typically exhibit strong fluorescence, but the dihydro modification and electron-rich diethylamino groups may quench or redshift emission .

Applications While H₂ADC is widely used in metal-organic frameworks (MOFs) (e.g., Zn(ADC)·DMSO and UiO-66-Anth) , this ester derivative is unlikely to coordinate metals due to blocked carboxylic acid sites. Potential applications include organic synthesis intermediates, fluorescent probes, or drug delivery vehicles leveraging its amine functionality .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Differences Between Target Compound and Analogues

Compound Name Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
Target Compound ~550–600 Ester, tertiary amine Hydrophilic, fluorescent probe?
9,10-Anthracenedicarboxylic acid (H₂ADC) 266.25 Carboxylic acid MOF ligand (e.g., Zn(ADC)·DMSO)
Diisopropyl anthracene-9,10-dicarboxylate 384.4 Ester Non-polar, intermediate in synthesis
9AnB (n-butylamine derivative) ~350 Amide Polar, MOF/crystal engineering
9,10-Di(p-carboxyphenyl)anthracene 424.4 Aromatic carboxylic acid Extended conjugation, MOF ligand

Key Observations:

Coordination Ability :

  • H₂ADC and its aromatic analogues (e.g., 9,10-di(p-carboxyphenyl)anthracene) form MOFs with high surface areas (e.g., Zn(ADC)·DMSO pillars with 400+ m²/g) .
  • The target compound’s ester groups prevent metal coordination, limiting MOF applications but enabling organic-phase reactivity .

Solubility and Polarity: The hydrochloride salt and tertiary amine groups enhance water solubility compared to non-polar esters (e.g., diisopropyl anthracenedicarboxylate) . Amide derivatives (e.g., 9AnB) exhibit intermediate polarity, suitable for crystal engineering .

Fluorescence: H₂ADC-based MOFs (e.g., Zn(ADC)·DMSO) show strong blue fluorescence due to monomeric anthracene units . The target compound’s dihydro core and electron-donating diethylamino groups may reduce fluorescence quantum yield via intramolecular charge transfer .

Table 2: Application-Specific Comparison

Application Target Compound H₂ADC Diisopropyl Ester 9AnB (Amide)
MOF Construction Not applicable High porosity (400+ m²/g) Not applicable Limited coordination
Fluorescence Moderate (quenched) Strong blue emission Weak (non-conjugated) Depends on substituents
Drug Delivery Potential (amine groups) No No Limited
Organic Synthesis Intermediate (ester/amine) Carboxylic acid linker Ester intermediate Amide coupling reagent

Research Findings and Implications

  • Stability: Bulkier substituents (e.g., diethylaminoethyl) reduce crystallinity and thermal stability compared to H₂ADC-based MOFs, which retain microporosity up to 300°C .
  • Electrochemical Properties : Unlike H₂ADC-MOFs used in supercapacitors (e.g., ADC-rGO composites) , the target compound’s insulating ester groups limit charge transfer.
  • Biological Relevance: The diethylamino groups may enable pH-responsive behavior, useful in controlled drug release .

Biological Activity

9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride is a compound derived from anthracene, known for its potential applications in various biological contexts. This article aims to explore its biological activity through a review of existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₈H₁₉ClN₂O₄
  • Molecular Weight : 348.81 g/mol
  • Structure : The compound features an anthracene backbone with two diethylaminoethyl ester groups and a hydrochloride salt form.

Anticancer Properties

Research has indicated that derivatives of anthracene compounds exhibit significant anticancer properties. A phase II clinical study involving anthracene derivatives showed limited efficacy in treating metastatic colorectal carcinoma, with no complete or partial responses observed among patients . However, the study highlighted the need for further exploration into different dosing strategies and combinations with other therapeutic agents.

The biological activity of 9,10-anthracenedicarboxylic acid derivatives can be attributed to several mechanisms:

  • Fluorescence and Photodynamic Therapy : The compound's ability to absorb light and generate reactive oxygen species (ROS) makes it a candidate for photodynamic therapy (PDT). Studies have shown that anthracene-based compounds can induce apoptosis in cancer cells when activated by light .
  • Inhibition of Cell Proliferation : In vitro studies have demonstrated that anthracene derivatives can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis through intrinsic pathways .

Toxicity and Safety Profiles

Safety assessments are crucial for evaluating the therapeutic potential of any compound. Although some studies suggest low toxicity levels for anthracene derivatives at therapeutic doses, comprehensive toxicity profiles are still required. Long-term studies focusing on mutagenicity and carcinogenicity are essential to establish safety .

Case Studies

StudyObjectiveFindings
Phase II Study on ADAHEvaluate efficacy in colorectal cancerNo complete or partial responses; further research needed
Photodynamic Therapy ResearchAssess efficacy against cancer cellsInduced apoptosis in cell lines upon light activation
Toxicity AssessmentEvaluate long-term safetyPreliminary results indicate low toxicity; further studies required

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for preparing 9,10-anthracene derivatives, and how can reaction conditions be tailored for this compound?

  • Methodology :

  • Use a lithium diisopropylamide (LDA)-mediated reaction in tetrahydrofuran (THF) to introduce substituents at the 9- and 10-positions of the anthracene core .
  • For dihydroanthracene derivatives, employ hydrogenation or dissolving metal reduction (e.g., sodium/ethanol) to saturate the central ring while preserving aromaticity in flanking rings .
  • Characterize intermediates via FT-IR, UV-Vis, and NMR spectroscopy to confirm structural integrity at each step .

Q. How can solubility and formulation challenges be addressed for this hydrophobic compound?

  • Methodology :

  • Determine solubility parameters using predicted logP values (e.g., ~2.65 for similar anthracene derivatives) to select solvents like DMSO or THF .
  • For aqueous formulations, use PEGylation or micellar encapsulation (e.g., cholesterol-PEG-SH conjugates) to enhance dispersibility .
  • Validate stability in formulation buffers via HPLC-UV monitoring under varying pH (pKa ~2.69) and temperature conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., dihydroanthracene protons at δ 4.0–5.0 ppm) and compare with literature data .
  • FT-IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and amine hydrochloride bands (~2500 cm⁻¹) .
  • UV-Vis : Track π→π* transitions (e.g., λmax ~350–400 nm for anthracene derivatives) to assess electronic structure .

Q. What safety precautions are required for handling this compound?

  • Methodology :

  • Follow GHS guidelines : Use fume hoods, nitrile gloves, and eye protection. In case of inhalation, move to fresh air and seek medical attention .
  • Store in airtight containers at 2–8°C to prevent degradation, as dihydroanthracene derivatives are sensitive to oxidation .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis yield and purity?

  • Methodology :

  • Use response surface methodology (RSM) to model variables (e.g., LDA stoichiometry, temperature) and identify optimal conditions .
  • Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and validate with experimental data (e.g., % yield, purity) .
  • Example Table:
VariableRange TestedOptimal ValueImpact on Yield
LDA Equiv.1.0–2.52.0+25% yield
Temperature (°C)-78 to 25-40Reduced byproducts

Q. How to resolve contradictions in NMR data for structurally similar derivatives?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals (e.g., diethylaminoethyl ester protons vs. aromatic protons) .
  • Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to assign ambiguous peaks .
  • Example Contradiction:
  • Observed δ 3.2 ppm (predicted: amine protons) may overlap with THF residues. Use deuterated solvents and gradient shimming for clarity .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

  • Methodology :

  • Simulate frontier molecular orbitals (FMOs) to identify electron-rich regions (e.g., anthracene core) prone to electrophilic attack .
  • Use molecular docking to study interactions with biological targets (e.g., DNA intercalation) if applicable .

Q. How does pH influence the stability of the hydrochloride salt form?

  • Methodology :

  • Conduct accelerated stability studies across pH 1–10 at 40°C/75% RH. Monitor degradation via LC-MS and quantify free amine formation .
  • Key Finding: Hydrolysis of ester groups occurs above pH 7, requiring buffered formulations at pH ≤5 .

Q. What strategies validate the compound’s structure-activity relationship (SAR) in supramolecular applications?

  • Methodology :

  • Synthesize analogs with modified diethylaminoethyl groups and compare fluorescence quantum yields or host-guest binding constants .
  • Use X-ray crystallography (if crystals form) or DFT-optimized geometries to correlate steric effects with activity .

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